molecular formula C19H22N2O3 B14949122 N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide

Cat. No.: B14949122
M. Wt: 326.4 g/mol
InChI Key: PFWCPBPYYMWNLV-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 4-(4-methoxy-3-methylphenyl)butanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-4-(4-methoxy-3-methylphenyl)butanamide

InChI

InChI=1S/C19H22N2O3/c1-14-12-15(8-11-18(14)24-2)4-3-5-19(23)21-20-13-16-6-9-17(22)10-7-16/h6-13,22H,3-5H2,1-2H3,(H,21,23)/b20-13+

InChI Key

PFWCPBPYYMWNLV-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CCCC(=O)N/N=C/C2=CC=C(C=C2)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC=C(C=C2)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.